Ethyl 2-amino-2-methylpentanoate
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Overview
Description
Ethyl 2-amino-2-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid and is characterized by the presence of an amino group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-methylpentanoate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the ester group may produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-amino-2-methylpentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical reactions .
Comparison with Similar Compounds
Ethyl 2-amino-2-methylpentanoate can be compared with other similar compounds, such as:
Ethyl 2-methylpentanoate: Lacks the amino group, making it less reactive in certain biochemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
2-Amino-2-methylpentanoic acid: The free acid form, which lacks the ester group and has different solubility and reactivity properties.
Biological Activity
Ethyl 2-amino-2-methylpentanoate, a compound with significant potential in biological applications, exhibits various biological activities that have been the subject of extensive research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following chemical structure:
- Molecular Formula : C₆H₁₃NO₂
- Molar Mass : Approximately 115.18 g/mol
This compound features an ethyl ester functional group and an amino group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, facilitating modulation of their activity. Additionally, the compound's structural similarity to natural amino acids allows it to influence neurotransmitter systems and metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and related physiological responses.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Investigations have shown that this compound possesses antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further exploration in cancer research.
- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may offer neuroprotective benefits.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Research
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings are summarized in the table below:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 20 |
The IC₅₀ values suggest that this compound has promising anticancer properties, particularly against lung cancer cells.
Pharmacokinetics
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key findings include:
- Absorption : Rapid absorption observed post-administration in animal models.
- Metabolism : Metabolized primarily in the liver with a half-life of approximately 4 hours.
- Excretion : Primarily excreted via urine as metabolites.
Properties
IUPAC Name |
ethyl 2-amino-2-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-6-8(3,9)7(10)11-5-2/h4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCAYPBZAMAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656251 |
Source
|
Record name | Ethyl 2-methylnorvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13893-47-5 |
Source
|
Record name | Ethyl 2-methylnorvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.